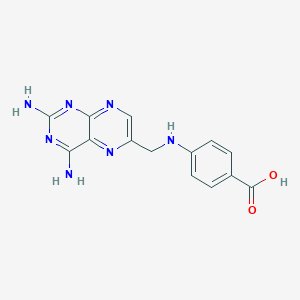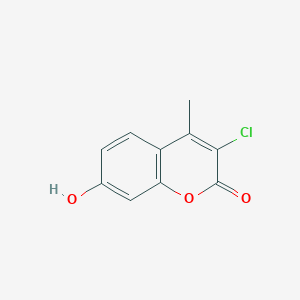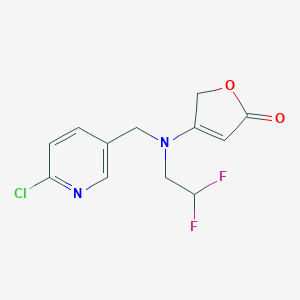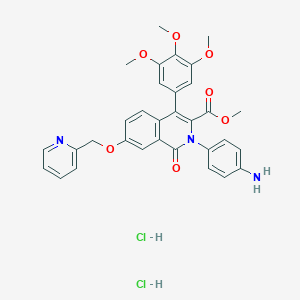
Bromure de 2,3,4,5,6-pentafluorobenzyle
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorobenzyl bromide (2,3,4,5,6-PFBBr) is an organobromide compound with a wide range of applications in organic synthesis and laboratory experiments. It is a colorless liquid with a boiling point of 58°C and a melting point of -20°C. This compound has been used for several decades as an important reagent in organic synthesis and has found several applications in the fields of biochemistry and medicinal chemistry.
Applications De Recherche Scientifique
Dérivation des alcools et des acides carboxyliques pour l'analyse par GC
Bromure de 2,3,4,5,6-pentafluorobenzyle: est largement utilisé comme agent de dérivation pour les alcools et les acides carboxyliques en chromatographie en phase gazeuse (GC). Le composé facilite la conversion de ces groupes fonctionnels en leurs esters de pentafluorobenzyle, qui sont plus volatils et peuvent être facilement séparés et détectés dans les systèmes GC .
Analyse des sulfonamides et des thiols polyfonctionnels
Dans le domaine des produits pharmaceutiques et de la science de l'environnement, This compound est utilisé pour dériver les sulfonamides et les thiols polyfonctionnels. Cette application est cruciale pour la détection et la quantification sensibles de ces composés, qui peuvent être difficiles à analyser en raison de leur nature polaire .
Détermination des acides organiques par GC capillaire
La préparation d'esters de pentafluorobenzyle d'acides organiques est une autre application significative. Ces esters sont ensuite déterminés par GC capillaire, fournissant une méthode pour analyser des mélanges complexes d'acides organiques avec une résolution et une sensibilité élevées .
Analyse par GC-capture d'électrons-MS des adduits de guanine N-7 substitués
This compound: est utilisé pour dériver les adduits de guanine N-7 substitués de l'ADN. Ceci est particulièrement important pour la détermination de ces adduits par GC couplée à la spectrométrie de masse à capture d'électrons (MS), offrant une méthode pour étudier les mécanismes de dommages et de réparation de l'ADN .
Analyse par GC-MS du nitrate et du nitrite biologiques
Le composé joue un rôle essentiel dans l'analyse par GC-MS du nitrate et du nitrite biologiques. Il est utilisé pour convertir ces anions en leurs dérivés de pentafluorobenzyle, qui sont ensuite analysés pour étudier divers processus biologiques, notamment la voie du monoxyde d'azote .
Quantification des acides gras dans les échantillons biologiques
This compound: est couramment utilisé pour la dérivation des acides gras dans les échantillons biologiques pour leur quantification par GC-MS. Cette application est essentielle pour comprendre le rôle des acides gras dans les processus physiologiques et physiopathologiques .
Analyse des biomarqueurs du stress oxydatif
La quantification des F2-isoprostanes à l'aide de This compound est un indice fiable du stress oxydatif in vivo. Cette méthode est basée sur la GC-MS et est cruciale pour l'étude des dommages oxydatifs dans diverses maladies .
Surveillance environnementale des phénols
Enfin, This compound est utilisé dans la surveillance environnementale pour identifier et quantifier les chloro-, bromo- et dichlorophénols dans les échantillons d'air et d'eau. Cette application est essentielle pour évaluer l'impact de ces composés sur les écosystèmes et la santé humaine .
Safety and Hazards
Mécanisme D'action
Target of Action
2,3,4,5,6-Pentafluorobenzyl bromide, also known as Pentafluorobenzyl bromide, primarily targets alcohols , carboxylic acids , sulfonamides , and polyfunctional thiols . These compounds are often found in various biochemical pathways and play crucial roles in cellular functions.
Mode of Action
Pentafluorobenzyl bromide acts as a derivatization reagent . It interacts with its targets by forming pentafluorobenzyl esters of organic acids . This interaction results in the conversion of these compounds into forms that can be determined by capillary and gas chromatography (GC) .
Biochemical Pathways
The compound is used in the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) . It is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS . These biochemical pathways are crucial for understanding lipid peroxidation and DNA damage, respectively.
Pharmacokinetics
It is known that the compoundhydrolyzes in water , which could impact its bioavailability
Result of Action
The primary result of Pentafluorobenzyl bromide’s action is the formation of pentafluorobenzyl esters of organic acids . These esters can be analyzed using capillary and GC, providing valuable information about the presence and quantity of the target compounds in a sample .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pentafluorobenzyl bromide. It should be stored in a cool, dry, well-ventilated area . It is incompatible with bases and oxidizing agents . Moreover, it should be protected from moisture and stored at 4°C . These precautions help to maintain the compound’s stability and effectiveness.
Analyse Biochimique
Biochemical Properties
Pentafluorobenzyl bromide is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for GC and polyfunctional thiols . It is used for the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC . It is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS .
Molecular Mechanism
It is known to be involved in the derivatization of various biomolecules for GC analysis
Temporal Effects in Laboratory Settings
It is known to be a stable compound under normal conditions .
Metabolic Pathways
It is known to be used in the derivatization of various biomolecules for GC analysis
Propriétés
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPVFFKOVDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170146 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 18-20 deg C; [Alfa Aesar MSDS] | |
| Record name | Pentafluorobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1765-40-8 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-bromo-2,3,4,5,6-pentafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VL554GFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is PFBBr used as a derivatizing agent in GC-MS?
A1: PFBBr reacts with various functional groups, such as carboxylic acids, phenols, and thiols, to form volatile and thermally stable derivatives. These derivatives are more amenable to GC-MS analysis, enhancing their detectability and enabling quantification at trace levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What types of compounds can be analyzed using PFBBr derivatization followed by GC-MS?
A2: PFBBr derivatization is commonly used for analyzing a wide range of compounds, including:
- Short-chain fatty acids: For instance, methylmalonic acid (MMA) in human urine can be derivatized to a tripentafluorobenzyl derivative for enhanced sensitivity in GC-MS analysis. []
- Phenols: Various phenolic compounds, including halogenated phenols in environmental samples, can be derivatized for sensitive detection and quantification. [, ]
- Cyanides: Cyanide ions in biological and environmental samples can be converted to volatile derivatives for GC-MS analysis. [, , ]
- Herbicides: Acidic herbicides, such as phenoxy acid herbicides in agricultural products, can be derivatized for simultaneous analysis of various forms. [, , , ]
Q3: Can you elaborate on the use of PFBBr in analyzing cyanide in biological samples?
A3: PFBBr derivatization is valuable for detecting cyanide in cases of suspected poisoning, such as fire victims. The method involves derivatizing cyanide ions in blood samples with PFBBr, forming a volatile derivative detectable by GC-MS. This approach is particularly useful when traditional carboxyhemoglobin (COHb) tests are inconclusive due to blood denaturation. [, ]
Q4: How does the choice of derivatization method impact the analysis of phenolic compounds in complex matrices?
A4: Comparison studies have demonstrated that while methylation is simpler, pentafluorobenzylation using PFBBr offers higher sensitivity in GC and GC-MS for analyzing phenoxy acid herbicides. This highlights the importance of selecting the appropriate derivatization method based on the specific analytes and matrix complexity. []
Q5: Are there specific challenges associated with PFBBr derivatization, and how are they addressed?
A5: Yes, challenges exist, such as:
- Matrix effects: Complex matrices like soil may require specific extraction and cleanup procedures to minimize interference. For example, in analyzing acidic herbicides in soil, complexing extraction using Na4-EDTA combined with in-situ derivatization with PFBBr was found effective. []
- Reaction conditions: Optimization of reaction parameters, including PFBBr concentration, reaction time, temperature, and catalyst use, is crucial for achieving optimal derivatization yield and reproducibility. [, , ]
- Derivative stability: While PFBBr derivatives are generally stable, their stability can be influenced by factors like temperature and storage conditions. Proper storage and handling procedures are essential to maintain sample integrity. [, , ]
Q6: What are the advantages of using PFBBr derivatization in combination with specific extraction techniques?
A6: Combining PFBBr derivatization with techniques like solid-phase extraction (SPE) or supercritical fluid extraction (SFE) can significantly enhance analyte recovery, especially for trace analysis in complex matrices. For instance, SFE combined with in-situ derivatization using PFBBr led to higher recoveries of acidic herbicides from sediment compared to traditional liquid extraction. []
Q7: How can analytical methods using PFBBr derivatization be validated?
A7: Validation of analytical methods involving PFBBr typically includes assessing:
Q8: What is the molecular formula and weight of PFBBr?
A8: The molecular formula of PFBBr is C7H2BrF5, and its molecular weight is 266.99 g/mol.
Q9: How does the structure of PFBBr contribute to its reactivity?
A9: The presence of five fluorine atoms on the benzene ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This property allows PFBBr to react readily with nucleophilic functional groups in target analytes, forming stable derivatives suitable for GC-MS analysis.
Q10: Are there alternative derivatizing agents to PFBBr, and how do their properties compare?
A10: Yes, alternative derivatizing agents exist, such as diazomethane, but they might offer different advantages and disadvantages depending on the application. For example, while diazomethane is commonly used for methyl ester formation, PFBBr derivatization can provide enhanced sensitivity in electron capture detection (ECD) due to the presence of electronegative fluorine atoms. []
Q11: Are there research areas beyond analytical chemistry where PFBBr plays a role?
A11: PFBBr has found use in material science for synthesizing fluorinated polymers with specific properties. For instance, it was employed in the synthesis of linear fluorinated poly(benzyl ether)s (LFPs) to investigate the impact of polymer architecture on their solution and solid-state properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)







